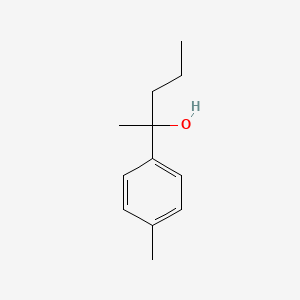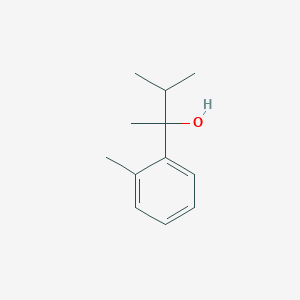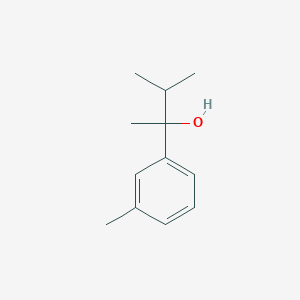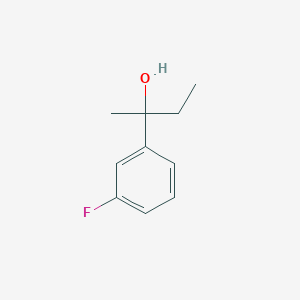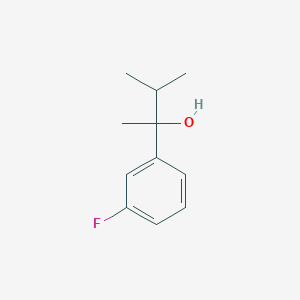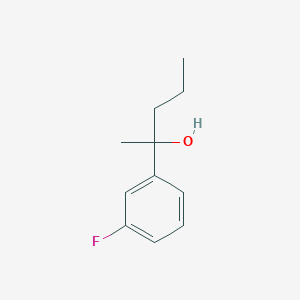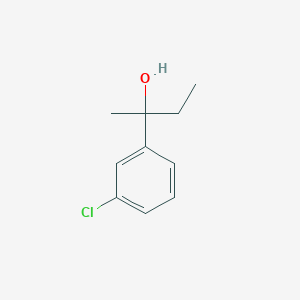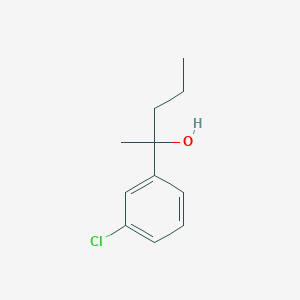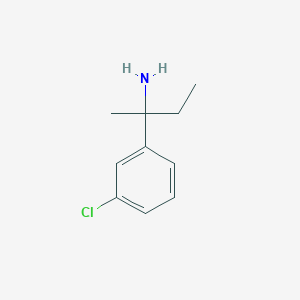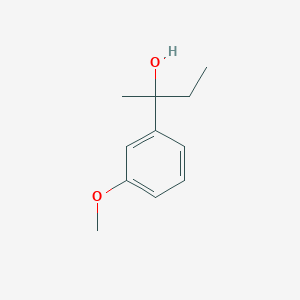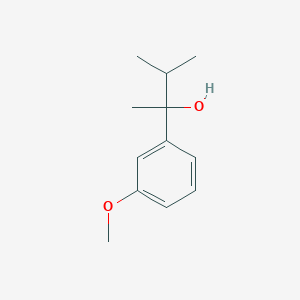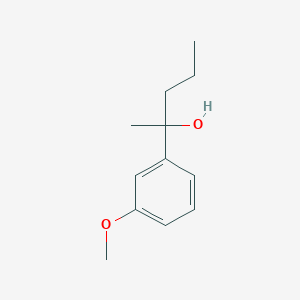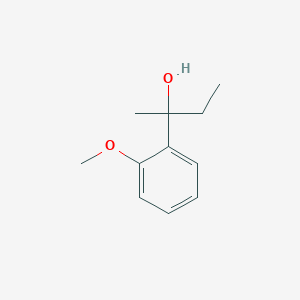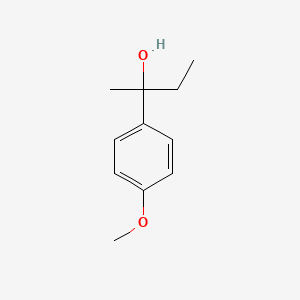
2-(4-Methoxyphenyl)butan-2-ol
描述
2-(4-Methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O2. It is a secondary alcohol with a methoxy group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-(4-Methoxyphenyl)butan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-(4-Methoxyphenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process .
化学反应分析
Types of Reactions: 2-(4-Methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Methoxyphenyl)butan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to form 2-(4-Methoxyphenyl)butane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: 2-(4-Methoxyphenyl)butan-2-one.
Reduction: 2-(4-Methoxyphenyl)butane.
Substitution: 2-(4-Methoxyphenyl)butyl chloride or 2-(4-Methoxyphenyl)butyl bromide.
科学研究应用
2-(4-Methoxyphenyl)butan-2-ol has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
2-(4-Methoxyphenyl)butan-2-one: This compound is structurally similar but differs in having a ketone group instead of a hydroxyl group.
4-(4-Methoxyphenyl)butan-2-ol: Another similar compound with a different position of the methoxy group on the phenyl ring.
Uniqueness: 2-(4-Methoxyphenyl)butan-2-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a secondary alcohol.
属性
IUPAC Name |
2-(4-methoxyphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(2,12)9-5-7-10(13-3)8-6-9/h5-8,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMGLJLQWOAEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
